Thermodynamic Stability & Physicochemical Characterization: 2-Chloro-4-fluoro-5-methylbenzyl alcohol
Thermodynamic Stability & Physicochemical Characterization: 2-Chloro-4-fluoro-5-methylbenzyl alcohol
The following technical guide details the thermodynamic stability profile and characterization strategy for 2-Chloro-4-fluoro-5-methylbenzyl alcohol .
Executive Summary
2-Chloro-4-fluoro-5-methylbenzyl alcohol (CAS: 1536543-76-6) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceutical active ingredients (APIs). Its utility stems from the specific substitution pattern on the benzene ring, where the ortho-chloro and para-fluoro groups modulate the electronic properties of the benzylic center.
While specific thermodynamic constants (e.g.,
Physicochemical Identity & Predicted Properties[1][2][3][4]
Before establishing stability protocols, the fundamental properties of the molecule must be baselined. The presence of the halogen atoms increases lipophilicity (LogP) and density relative to unsubstituted benzyl alcohol, while the hydroxyl group remains the primary site of thermodynamic instability (oxidation/substitution).
Table 1: Compound Profile
| Property | Data / Prediction | Source/Notes |
| IUPAC Name | (2-Chloro-4-fluoro-5-methylphenyl)methanol | Standard Nomenclature |
| CAS Number | 1536543-76-6 | Sigma-Aldrich / Apollo Scientific |
| Molecular Formula | ||
| Molecular Weight | 174.60 g/mol | |
| Physical State | Solid (Crystalline) | Analogous halogenated benzyl alcohols |
| Predicted LogP | 2.4 – 2.8 | Estimated via Group Contribution |
| pKa (Alcohol) | ~15.0 | Typical for primary benzyl alcohols |
| Melting Point | Experimental Det.[1][2] Required (Est. 40–80°C) | See Protocol A |
| Solubility | Soluble in MeOH, DCM, DMSO; Low in Water | Lipophilic character |
Thermodynamic Stability Assessment
Thermodynamic stability in this context refers to the compound's resistance to chemical change (degradation) and phase transition (polymorphism) under defined energetic states.
Electronic Structure & Intrinsic Stability
The stability of the benzylic alcohol moiety is dictated by the electronic influence of the ring substituents on the benzylic carbon:
-
2-Chloro (Inductive Withdrawal, -I): Destabilizes the formation of benzylic carbocations, making the molecule more resistant to acid-catalyzed
substitution than unsubstituted benzyl alcohol. However, it provides steric protection against nucleophilic attack. -
4-Fluoro (Resonance Donation +R / Inductive Withdrawal -I): The fluorine atom at the para position has competing effects. While highly electronegative, its lone pair donation can stabilize cationic intermediates, potentially increasing sensitivity to solvolysis under extreme acidic conditions.
-
5-Methyl (Inductive Donation, +I): Weakly activates the ring, slightly increasing susceptibility to oxidation.
Degradation Pathways
The primary thermodynamic risks for this molecule are oxidation and condensation , not spontaneous decomposition.
-
Oxidative Instability: The primary alcohol group is thermodynamically driven to oxidize to the corresponding aldehyde (2-chloro-4-fluoro-5-methylbenzaldehyde) and subsequently the benzoic acid. This process is accelerated by light, heat, and metal catalysts.
-
Condensation (Etherification): Under acidic conditions and elevated heat, benzyl alcohols undergo self-condensation to form dibenzyl ethers (
).
Visualization: Degradation & Stability Logic
The following diagram illustrates the critical degradation pathways and the experimental workflow required to validate stability.
Figure 1: Primary degradation pathways (Oxidation/Condensation) and the corresponding analytical characterization workflows.
Experimental Protocols for Stability Determination
Since specific literature data is sparse, the following self-validating protocols are required to establish the Certificate of Analysis (CoA) and storage conditions.
Protocol A: Thermal Stability via DSC/TGA
Objective: Determine the melting point (
-
Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Prep: Weigh 2–5 mg of solid sample into a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
Endotherm: Identify the sharp endothermic peak corresponding to melting. Criterion: Integration of peak area yields Heat of Fusion (
). -
Exotherm/Weight Loss: Identify the onset of exothermic decomposition or significant weight loss (>5%).
-
Self-Validation: Run a check standard (Indium) prior to analysis. If
, the material is thermally labile.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Quantify chemical stability under accelerated stress conditions to predict shelf-life.
-
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).
-
Conditions:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidation: 3%
, Ambient, 24 hours. -
Thermal: Solid state, 60°C, 7 days.
-
-
Analysis: HPLC-UV (254 nm) or LC-MS.
-
Interpretation:
-
Calculate % Recovery against a fresh standard.
-
Pass Criteria: >95% recovery indicates high stability.
-
Note: Benzyl alcohols typically fail the Oxidation test, necessitating air-tight storage.
-
Handling, Storage, and Safety[2][6]
Based on the thermodynamic profile of halogenated benzyl alcohols, the following handling procedures are mandatory to maintain integrity.
-
Storage Conditions: Store at 2–8°C (Refrigerated) or ambient temperature in a cool, dark place . The container must be tightly sealed to prevent ingress of oxygen and moisture.
-
Incompatibilities:
-
Strong Oxidizing Agents: (e.g.,
, Chromic acid) will rapidly convert the alcohol to the acid. -
Acid Chlorides/Anhydrides: Will react exothermically to form esters.
-
-
Safety (H-Statements):
References
-
National Institute of Standards and Technology (NIST). (2025). Thermochemical Data of Halogenated Benzyl Alcohols. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Frisch, S., et al. (1994).[4] Shock wave study of the thermal decomposition of benzyl alcohol. Combustion and Flame, 99(2).[4] Retrieved February 15, 2026, from [Link]
